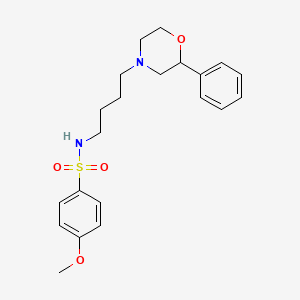

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Description

4-Methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a butyl chain bearing a 2-phenylmorpholine moiety. The morpholino group may enhance solubility and influence pharmacokinetics, while the sulfonamide moiety is a common pharmacophore in antimicrobial, anti-inflammatory, and enzyme-targeting agents .

Properties

IUPAC Name |

4-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-19-9-11-20(12-10-19)28(24,25)22-13-5-6-14-23-15-16-27-21(17-23)18-7-3-2-4-8-18/h2-4,7-12,21-22H,5-6,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGXNTKPYKSNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves the following steps:

Formation of the phenylmorpholino moiety: This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions.

Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butylating agent to introduce the butyl chain.

Sulfonamide formation: Finally, the methoxybenzenesulfonyl chloride is reacted with the phenylmorpholino-butyl intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

Oxidation: Formation of 4-formyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide.

Reduction: Formation of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide amine.

Substitution: Formation of 4-substituted-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide derivatives.

Scientific Research Applications

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe to study biological processes involving sulfonamides.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylmorpholino moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamides with Butyl Chain Modifications

Several analogs from share the N-(butyl)benzenesulfonamide backbone but differ in substituents. Key comparisons include:

Key Insights :

- The target compound’s 2-phenylmorpholine group may confer distinct steric and electronic effects compared to cyano/aryl substituents in analogs.

- Morpholino derivatives often exhibit improved bioavailability and CNS penetration compared to trifluoromethyl or cyano groups .

Quinazolinone-Sulfonamide Hybrids ()

| Compound Name | Biological Activity | Efficacy vs. Standards |

|---|---|---|

| 4-(4-Oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound A) | Hepatoprotective, antioxidant | Surpassed Liv-52 in hepatoprotection |

| N-(4,6-Dimethyl-pyrimidin-2-yl)-4-(4-oxo-2-phenylquinazolin-3-yl)-benzenesulfonamide (Compound B) | Antimalarial | Superior to chloroquine |

| Target Compound | Hypothesized: Anti-inflammatory, CNS | N/A |

Structural Contrasts :

- Quinazolinone analogs replace the morpholino group with a heterocyclic quinazolinone ring, enhancing π-π stacking and enzyme inhibition (e.g., antifolate activity in antimalarials) .

- The target compound’s morpholino group may favor GPCR or kinase modulation, unlike quinazolinone’s DNA/enzyme interactions .

Simplified Methoxy-Sulfonamides ()

Simpler methoxy-substituted sulfonamides highlight the role of substitution patterns:

Comparison :

- The target compound’s butyl-morpholino linker likely enhances membrane permeability compared to naphthalene-based analogs .

- Methoxy groups generally improve metabolic stability but may reduce potency compared to electron-withdrawing substituents (e.g., CF₃) .

Biological Activity

4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a methoxy group, a phenylmorpholino moiety, and a benzenesulfonamide backbone, which may influence its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide exhibits antimicrobial and anti-inflammatory properties. The mechanism of action primarily involves the inhibition of specific enzymes by mimicking natural substrates, which disrupts critical biochemical pathways necessary for cellular functions.

- Enzyme Inhibition : The sulfonamide group interacts with enzyme active sites, blocking their function.

- Binding Affinity : The phenylmorpholino moiety enhances binding to target proteins, potentially increasing the compound's efficacy.

Antimicrobial Properties

Studies have shown that this compound demonstrates significant antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results indicating its potential as an antibiotic agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, indicating a possible therapeutic role in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-chloro-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | Contains a chlorinated benzene ring | Chlorine substitution may affect biological activity |

| 5-fluoro-N-(4-(2-pyridyl)methyl)-benzenesulfonamide | Features a pyridine ring instead of morpholine | Different pharmacological profiles due to ring variation |

| N-butylbenzenesulfonamide | A simpler sulfonamide without additional functional groups | Serves as a baseline for comparison in biological activity |

Case Studies and Experimental Data

Recent studies have provided valuable insights into the biological activity of this compound. For instance:

- Anticancer Activity : In vitro assays demonstrated that 4-methoxy-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and U-937. The IC50 values ranged from 1.35 µM to 3.04 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

- Flow Cytometry Analysis : Flow cytometry revealed that treatment with this compound induces apoptosis in cancer cells, confirming its potential as an anticancer agent .

- In Vivo Studies : Animal model studies indicated that this compound could inhibit tumor growth by more than 80%, showcasing its therapeutic potential in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.